molecular formula C16H21NO4S B2886391 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide CAS No. 1396891-75-0

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide

Cat. No.: B2886391
CAS No.: 1396891-75-0
M. Wt: 323.41
InChI Key: XZBLNZUMMIKPID-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide features a benzodioxole core linked to an α,β-unsaturated acrylamide scaffold. The substituent on the amide nitrogen is a branched aliphatic chain containing a hydroxyl (-OH), methylthio (-SMe), and two methyl groups.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-16(19,7-8-22-2)10-17-15(18)6-4-12-3-5-13-14(9-12)21-11-20-13/h3-6,9,19H,7-8,10-11H2,1-2H3,(H,17,18)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBLNZUMMIKPID-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C=CC1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCSC)(CNC(=O)/C=C/C1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to compile and analyze the available data on its biological activity, including anticancer effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H25NO5
  • Molecular Weight : 395.4 g/mol
  • CAS Number : 2035003-39-3
  • Structure :
    O C C Cc1ccc2c c1 OCO2 NCC O c1ccccc1 C1CCOCC1\text{O C C Cc1ccc2c c1 OCO2 NCC O c1ccccc1 C1CCOCC1}

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives featuring this moiety have shown significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values of similar compounds in comparison with standard anticancer drugs:

CompoundCell LineIC50 (µM)Standard Drug (Doxorubicin) IC50 (µM)
(E)-3-(benzo[d][1,3]dioxol-5-yl) HepG22.387.46
HCT1161.548.29
MCF74.524.56

These findings indicate that compounds with the benzo[d][1,3]dioxole structure can exhibit potent cytotoxic effects against cancer cells while demonstrating low toxicity towards normal cells (IC50 > 150 µM) .

The mechanisms underlying the anticancer activity of this compound involve several pathways:

  • EGFR Inhibition : The compound has been linked to the inhibition of the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays have shown that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by changes in mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : The compound also affects the cell cycle distribution in cancer cells, promoting arrest at specific phases that hinder cell division and growth.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • A study reported that a derivative with a similar structure exhibited significant anticancer effects through microtubule destabilization at concentrations as low as 20 µM . This suggests that such compounds may interfere with critical cellular structures involved in mitosis.
  • Another investigation into hydroxylated derivatives indicated enhanced antioxidant properties alongside their anticancer activities, suggesting a multifaceted approach to combating cancer through both direct cytotoxic effects and indirect protective mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent on Amide Nitrogen Biological Activity Reference
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide 4-Hydroxyphenethyl Anti-obesity: Suppresses adipocyte differentiation, FAS expression, and PPAR-γ activation. No cytotoxicity in vitro; reduces adipocyte size and blood triglycerides in vivo.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-phenethylacrylamide Phenethyl Isolated from Chloranthus multistachys; tested for cytotoxicity (MCF-7, DU-145, A549 cells). No significant activity observed.
(E)-N,N-Diethylacrylamide Diethyl Synthesized via condensation of benzodioxole carbaldehyde with cyanoacetamide derivatives. No biological data reported.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide 3-Hydroxy-3-(thiophen-2-yl)propyl Thiophene introduces sulfur-based interactions; potential modulation of solubility and receptor binding. Molecular weight: 331.3.
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide Thiadiazol-2-yl with phenylaminoethylthio Heterocyclic thiadiazole enhances electrostatic interactions. Molecular weight: 440.4.
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide Thieno[3,4-c]pyrazol-3-yl with dimethylphenyl Pyrazole and thiophene moieties influence steric and electronic properties. Molecular weight: 419.5.

Structure-Activity Relationship (SAR) Insights

  • Hydrophilic vs. Lipophilic Substituents: The 4-hydroxyphenethyl group () balances hydrophilicity (-OH) and lipophilicity (aromatic ring), enabling anti-obesity effects via lipid metabolism modulation.
  • Steric Effects: Bulky substituents (e.g., thieno-pyrazole in ) may hinder target binding, whereas linear chains (e.g., phenethyl in ) allow better spatial accommodation.
  • Heterocyclic Moieties :
    • Thiophene () and thiadiazole () introduce sulfur atoms, which can influence redox properties and hydrogen bonding.

Q & A

Q. What are the key synthetic pathways and reaction conditions for synthesizing (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Aldol condensation between benzo[d][1,3]dioxole-5-carbaldehyde and a ketone/ester to form the acrylate backbone .
  • Step 2 : Amide coupling using reagents like EDCI or HATU to attach the 2-hydroxy-2-methyl-4-(methylthio)butyl group. Polar aprotic solvents (e.g., DMF) and catalysts (e.g., triethylamine) are critical for efficiency .
  • Step 3 : Purification via column chromatography or recrystallization, monitored by HPLC/TLC to ensure >95% purity .
    Key parameters: Temperature (0–25°C for coupling), anhydrous conditions, and inert atmosphere to prevent hydrolysis .

Q. How can researchers characterize this compound’s structural identity and purity?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : To confirm stereochemistry (E/Z configuration) and verify substituent integration .
  • Mass Spectrometry (ESI-MS) : For molecular weight validation (e.g., expected [M+H]+ ion) .
  • HPLC : To assess purity (>95% threshold for biological assays) .
  • FT-IR : To identify functional groups (e.g., acrylamide C=O stretch at ~1650 cm⁻¹) .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Methodological Answer :
  • Solubility : Likely soluble in DMSO (common for acrylamides), sparingly soluble in water. Pre-saturate solvents via sonication .
  • Stability : Store at –20°C in amber vials to prevent photodegradation. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?

  • Methodological Answer :
  • Continuous Flow Reactors : Enhance mixing and thermal control, reducing side reactions (e.g., epimerization) .
  • Design of Experiments (DoE) : Vary parameters (solvent, catalyst loading, temperature) to identify optimal conditions .
  • In-line Analytics : Use PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .

Q. How should researchers address contradictions in bioactivity data across different assays?

  • Methodological Answer :
  • Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature) .
  • Orthogonal Assays : Compare enzymatic inhibition (e.g., IC50) with cellular activity (e.g., EC50) to rule off-target effects .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to confirm target engagement .

Q. What computational strategies predict binding interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions between the acrylamide group and catalytic sites .
  • MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to identify key residues .
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences for structural analogs .

Q. How can stereochemical outcomes be controlled during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Employ palladium complexes or organocatalysts for enantioselective C–H activation .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield reactive hydroxyl/thio groups during coupling .
  • Circular Dichroism (CD) : Verify enantiopurity post-synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.